Mesudipine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

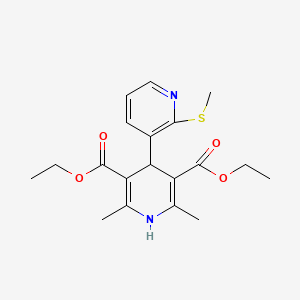

Mesudipine is a chemical compound with the molecular formula C19H24N2O4S . It belongs to the class of dihydropyridine calcium channel blockers, which are widely used in the treatment of cardiovascular diseases. This compound is known for its ability to inhibit the slow inward current of calcium ions in myocardial cells and vascular smooth muscle, making it an effective agent in managing conditions such as hypertension and angina .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of mesudipine involves the reaction of 3,4’-bipyridine-3’,5’-dicarboxylic acid with diethylamine and methylthioacetaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the diethyl ester derivative .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mesudipin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Mesudipin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Mesudipin in das entsprechende Dihydropyridinderivat umwandeln.

Substitution: Mesudipin kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Methylthiogruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Natriummethoxid werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Dihydropyridinderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Mesudipin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung in der Untersuchung von Calciumkanalblockern und ihrer Wechselwirkungen mit Calciumionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die zelluläre Calciumhomöostase und seine mögliche Rolle bei der Modulation zellulärer Funktionen.

Medizin: Untersucht auf sein therapeutisches Potenzial bei der Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere Bluthochdruck und Angina pectoris.

5. Wirkmechanismus

Mesudipin übt seine Wirkung aus, indem es die spannungsabhängigen Calciumkanäle in Myokardzellen und glatter Gefäßmuskulatur blockiert. Diese Hemmung reduziert den Einstrom von Calciumionen, was zu einer Abnahme des intrazellulären Calciumspiegels führt. Als Ergebnis bewirkt Mesudipin eine Relaxation der glatten Gefäßmuskulatur, was zu einer Vasodilatation und einer anschließenden Senkung des Blutdrucks führt. Die molekularen Ziele von Mesudipin sind die L-Typ-Calciumkanäle, die für den Calciumioneneinstrom in die Zellen entscheidend sind .

Ähnliche Verbindungen:

- Nifedipin

- Amlodipin

- Verapamil

- Diltiazem

- Bepridil

Vergleich: Mesudipin weist Ähnlichkeiten mit anderen Dihydropyridin-Calciumkanalblockern wie Nifedipin und Amlodipin hinsichtlich seines Wirkmechanismus und seiner therapeutischen Anwendungen auf. Mesudipin ist in seiner frequenzabhängigen Blockierungswirkung einzigartig, die bei Nifedipin und Diltiazem nicht so ausgeprägt ist. Darüber hinaus wurde berichtet, dass Mesudipin eine erhebliche frequenzabhängige Komponente aufweist, was es in bestimmten klinischen Szenarien effektiver macht .

Wirkmechanismus

Mesudipine exerts its effects by blocking the voltage-dependent calcium channels in myocardial cells and vascular smooth muscle. This inhibition reduces the influx of calcium ions, leading to a decrease in intracellular calcium levels. As a result, this compound causes relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. The molecular targets of this compound include the L-type calcium channels, which are critical for calcium ion entry into cells .

Vergleich Mit ähnlichen Verbindungen

- Nifedipine

- Amlodipine

- Verapamil

- Diltiazem

- Bepridil

Comparison: Mesudipine shares similarities with other dihydropyridine calcium channel blockers such as nifedipine and amlodipine in terms of its mechanism of action and therapeutic applications. this compound is unique in its frequency-dependent blocking effect, which is not as pronounced in nifedipine and diltiazem. Additionally, this compound has been reported to have a substantial frequency-dependent component, making it more effective in certain clinical scenarios .

Biologische Aktivität

Mesudipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension. Its mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and decreased peripheral resistance. This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and relevant research findings.

This compound selectively inhibits L-type calcium channels, which are crucial for calcium influx in vascular smooth muscle and cardiac cells. By blocking these channels, this compound reduces intracellular calcium levels, resulting in relaxation of vascular smooth muscle and subsequent lowering of blood pressure. This action is particularly beneficial in treating conditions such as hypertension and angina pectoris.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Calcium Channel Blocking : this compound exhibits a high affinity for L-type calcium channels, which is essential for its antihypertensive effects.

- Vasodilation : The compound induces vasodilation by relaxing smooth muscle in blood vessels, which leads to decreased systemic vascular resistance.

- Cardiac Effects : While primarily a vasodilator, this compound also affects cardiac contractility and heart rate, although these effects are less pronounced compared to its vascular actions.

Case Studies

-

Study on Smooth Muscle Cells :

A study published in the European Journal of Pharmacology investigated the effects of this compound on rat aortic smooth muscle cells. The results indicated that this compound significantly inhibited the electrical activity of these cells, demonstrating its effectiveness as a calcium channel blocker . -

Clinical Trials :

Clinical trials have shown that this compound effectively lowers blood pressure in patients with essential hypertension. In one randomized controlled trial, patients receiving this compound exhibited a significant reduction in systolic and diastolic blood pressure compared to those receiving a placebo.

Comparative Analysis

| Parameter | This compound | Other Dihydropyridines |

|---|---|---|

| Mechanism of Action | L-type Ca²⁺ channel blocker | L-type Ca²⁺ channel blocker |

| Primary Use | Hypertension | Hypertension, Angina |

| Side Effects | Dizziness, flushing | Dizziness, edema |

| Duration of Action | 24 hours | Varies (12-24 hours) |

Eigenschaften

CAS-Nummer |

62658-88-2 |

|---|---|

Molekularformel |

C19H24N2O4S |

Molekulargewicht |

376.5 g/mol |

IUPAC-Name |

diethyl 2,6-dimethyl-4-(2-methylsulfanylpyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H24N2O4S/c1-6-24-18(22)14-11(3)21-12(4)15(19(23)25-7-2)16(14)13-9-8-10-20-17(13)26-5/h8-10,16,21H,6-7H2,1-5H3 |

InChI-Schlüssel |

DYGIPCPWPHKLMC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(N=CC=C2)SC)C(=O)OCC)C)C |

Kanonische SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(N=CC=C2)SC)C(=O)OCC)C)C |

Key on ui other cas no. |

62658-88-2 |

Synonyme |

mesudipine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.